Cas no 690644-29-2 (4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide)

4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide structure
690644-29-2 structure
Nome del prodotto:4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Numero CAS:690644-29-2
MF:C21H18F3NO3S
MW:421.432734966278
CID:5420154
PubChem ID:2242975

4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-phenyl-4-(o-tolyloxy)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
    • F3394-0087
    • AKOS000812275
    • 690644-29-2
    • Z275025016
    • 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
    • Inchi: 1S/C21H18F3NO3S/c1-16-7-5-6-10-20(16)28-18-11-13-19(14-12-18)29(26,27)25(15-21(22,23)24)17-8-3-2-4-9-17/h2-14H,15H2,1H3
    • Chiave InChI: GFOMCSSRMJZLIB-UHFFFAOYSA-N
    • Sorrisi: C1(S(N(C2=CC=CC=C2)CC(F)(F)F)(=O)=O)=CC=C(OC2=CC=CC=C2C)C=C1

Proprietà calcolate

  • Massa esatta: 421.09594910g/mol
  • Massa monoisotopica: 421.09594910g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 606
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55Ų
  • XLogP3: 5.6

Proprietà sperimentali

  • Densità: 1.330±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto di ebollizione: 482.6±55.0 °C(Predicted)
  • pka: -4.28±0.50(Predicted)

4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide Prezzodi più >>

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F3394-0087-20μmol
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A2B Chem LLC
BA61542-25mg
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$360.00 2024-04-19
A2B Chem LLC
BA61542-50mg
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